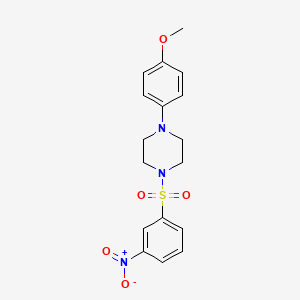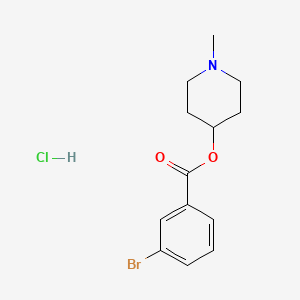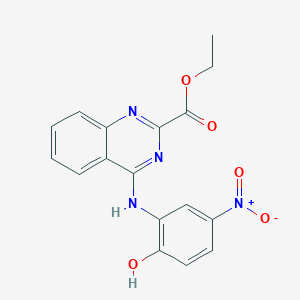![molecular formula C28H25N3O4S B4061620 ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B4061620.png)
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Übersicht
Beschreibung
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a carbamoyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Paal-Knorr synthesis for the formation of the furan ring . The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include furanones, primary amines, and substituted carbamoyl derivatives .
Wissenschaftliche Forschungsanwendungen
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Wirkmechanismus
The mechanism of action of ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting cellular processes . The cyano and carbamoyl groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A dihydropyridine compound with similar pharmacological properties.
Nicardipine: A dihydropyridine calcium channel blocker with a different substitution pattern.
Uniqueness
ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the furan ring and the specific substitution pattern differentiate it from other dihydropyridine derivatives .
Eigenschaften
IUPAC Name |
ethyl 5-cyano-4-(furan-2-yl)-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-28(33)25-24(22-10-7-15-35-22)21(16-29)27(31-26(25)19-8-5-4-6-9-19)36-17-23(32)30-20-13-11-18(2)12-14-20/h4-15,24,31H,3,17H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLYMTXJTLMWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*,6R*)-2-allyl-1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4061539.png)
![2-(4-{[4-(BENZYLOXY)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4061547.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B4061550.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B4061577.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4061579.png)
![3-[(4-Chloro-2,5-dimethoxyphenyl)amino]-5-(4-fluorophenyl)cyclohex-2-en-1-one](/img/structure/B4061587.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4061591.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4061599.png)
![1-(Azocan-1-yl)-3-[4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B4061607.png)


![3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4061627.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B4061638.png)
